molecular formula C10H8Br2O2 B13889226 4,7-dibromo-2,3-dihydro-1H-indene-5-carboxylic acid

4,7-dibromo-2,3-dihydro-1H-indene-5-carboxylic acid

Cat. No.: B13889226
M. Wt: 319.98 g/mol
InChI Key: FGVJLKUNOMOBSB-UHFFFAOYSA-N
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Description

4,7-Dibromo-2,3-dihydro-1H-indene-5-carboxylic acid is an organic compound with the molecular formula C10H8Br2O2. This compound is a derivative of indene, a bicyclic hydrocarbon, and features bromine atoms at the 4 and 7 positions, as well as a carboxylic acid group at the 5 position. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dibromo-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the bromination of 2,3-dihydro-1H-indene-5-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as chloroform or carbon tetrachloride under reflux conditions to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4,7-Dibromo-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding 2,3-dihydro-1H-indene-5-carboxylic acid.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted indene derivatives.

    Reduction: Formation of 2,3-dihydro-1H-indene-5-carboxylic acid.

    Oxidation: Formation of esters, amides, or other oxidized derivatives.

Scientific Research Applications

4,7-Dibromo-2,3-dihydro-1H-indene-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,7-dibromo-2,3-dihydro-1H-indene-5-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and carboxylic acid group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-indene-5-carboxylic acid: Lacks the bromine atoms, making it less reactive in substitution reactions.

    4,7-Dibromoindene: Lacks the carboxylic acid group, affecting its solubility and reactivity.

    Indene derivatives: Various indene derivatives with different substituents can be compared based on their reactivity and applications.

Uniqueness

4,7-Dibromo-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to the presence of both bromine atoms and a carboxylic acid group, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C10H8Br2O2

Molecular Weight

319.98 g/mol

IUPAC Name

4,7-dibromo-2,3-dihydro-1H-indene-5-carboxylic acid

InChI

InChI=1S/C10H8Br2O2/c11-8-4-7(10(13)14)9(12)6-3-1-2-5(6)8/h4H,1-3H2,(H,13,14)

InChI Key

FGVJLKUNOMOBSB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C(=C2C1)Br)C(=O)O)Br

Origin of Product

United States

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